(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate
Description
Properties
CAS No. |
637318-19-5 |
|---|---|
Molecular Formula |
C14H13F3N2O3 |
Molecular Weight |
314.26 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C14H13F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3 |
InChI Key |
OCBXEFXIHRFOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=NN1C2=CC=C(C=C2)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl acetate typically follows a sequence involving:
- Formation of the pyrazole ring via cyclization of hydrazine derivatives with appropriate diketones or β-dicarbonyl compounds.
- Introduction of the trifluoromethyl group either by using trifluoromethylated precursors or via trifluoromethylation reactions.
- Functionalization of the pyrazole ring at the 5-position with a methyl acetate substituent through esterification or substitution reactions.
Preparation of the Pyrazole Core
The pyrazole nucleus is commonly synthesized by condensation of 4-methoxyphenyl hydrazine with trifluoromethyl-substituted β-diketones or β-ketoesters. For example, hydrazine derivatives react with trifluoromethylated diketones under reflux in ethanol or other suitable solvents to afford the pyrazole ring system. This step is often followed by purification via flash column chromatography using solvent systems such as n-hexane:ethyl acetate (95:5) to isolate the pyrazole intermediate with high purity.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 3-position of the pyrazole ring is introduced either by:
- Using trifluoromethylated diketones as starting materials, which are prepared by Claisen condensation of trifluoromethylated esters (e.g., ethyl trifluoroacetate) with substituted acetophenones in the presence of sodium methoxide base.
- Direct trifluoromethylation of pyrazole intermediates using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of fluoride sources (e.g., KF) and copper catalysts (CuI) in polar aprotic solvents like DMF at room temperature.
The choice of method depends on the availability of starting materials and desired reaction conditions. The use of trifluoromethylated diketones is a well-established route providing good yields and regioselectivity.
Functionalization to Methyl Acetate Derivative
The methyl acetate group at the 5-position of the pyrazole ring is introduced by:
- Alkylation of the pyrazol-5-yl methanol intermediate with acetylating agents such as acetic anhydride or acetyl chloride under mild conditions.
- Alternatively, direct esterification of the pyrazol-5-yl methanol with acetic acid derivatives in the presence of coupling agents or catalysts.
The pyrazol-5-yl methanol intermediate can be obtained by reduction of the corresponding aldehyde or by nucleophilic substitution reactions on halogenated pyrazole derivatives.
Representative Experimental Procedure
A typical preparation involves:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Pyrazole formation | 4-Methoxyphenyl hydrazine hydrochloride (1 mmol), trifluoromethyl diketone (1 mmol), ethanol, reflux overnight | Formation of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole |
| 2. Purification | Flash column chromatography (n-hexane:ethyl acetate 95:5) | Pure pyrazole intermediate |
| 3. Methyl acetate introduction | Pyrazol-5-yl methanol intermediate, acetic anhydride, pyridine, 0 °C to room temp, 2 h | (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl acetate |
| 4. Final purification | Flash chromatography or recrystallization | Target compound isolated in high purity |
Optimization and Yield Data
Optimization studies indicate:
- Microwave-assisted synthesis can accelerate pyrazole ring formation, reducing reaction times to minutes at 100 °C with yields around 70%.
- The use of copper catalysts and fluoride ions enhances trifluoromethylation efficiency, with yields up to 72% in one-pot sequential reactions.
- Temperature control during esterification is critical to avoid decomposition; reactions at 0 °C to room temperature provide optimal yields.
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole formation | Reflux ethanol, 12-16 h | 65-75 | Microwave can reduce time to 5 min |
| Trifluoromethylation | CuI, KF, DMF, rt, 12 h | 60-72 | One-pot protocols available |
| Esterification | Acetic anhydride, pyridine, 0-25 °C, 2 h | 70-80 | Avoid high temp to prevent side reactions |
Analytical Characterization
The synthesized compound is characterized by:
- ^1H NMR and ^13C NMR spectroscopy confirming the pyrazole ring and methoxyphenyl substituent.
- High-resolution mass spectrometry (HRMS) confirming molecular weight consistent with C12H11F3NO3.
- Purity assessment by thin-layer chromatography (TLC) and chromatographic techniques.
Chemical Reactions Analysis
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetate group may also undergo hydrolysis, releasing the active pyrazole derivative, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes critical structural and functional distinctions between Compound A and its analogs:
Physicochemical Properties
- Solubility : The methyl acetate group in Compound A enhances aqueous solubility compared to SC-560 (chlorophenyl substituent) and the trimethoxyphenyl analog (), which has higher lipophilicity due to aromatic methoxy groups .
- Crystallinity : The trimethoxyphenyl analog crystallizes in the P-1 space group with a density of 1.414 g/cm³ (), while Compound A’s ester group may reduce crystallization propensity, favoring amorphous solid forms .
- Stability : The trifluoromethyl group in all analogs confers thermal and oxidative stability, but the methyl acetate in Compound A is susceptible to hydrolysis under basic conditions, unlike SC-560’s chlorophenyl group .
Biological Activity
The compound (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its implications in drug development, particularly for anti-inflammatory and anticancer applications.
- Molecular Formula : C13H12F3N2O2
- Molecular Weight : 286.24 g/mol
- CAS Number : 218632-10-1
Synthesis
The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate typically involves:
- Starting Materials : 4-methoxyphenylhydrazine and trifluoroacetylacetone.
- Cyclization Reaction : Conducted under acidic or basic conditions to form the pyrazole ring.
- Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate, exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves:
- Microtubule Destabilization : Compounds can inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Caspase Activation : Induction of apoptosis is confirmed by increased caspase-3 activity in treated cells .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound binds to enzymes that play crucial roles in inflammation and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways involved in growth and apoptosis.
Comparative Analysis
A comparative analysis of this compound with other pyrazole derivatives reveals unique properties attributed to the trifluoromethyl and methoxyphenyl substitutions. These modifications enhance lipophilicity and biological activity compared to structurally similar compounds.
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate | 286.24 g/mol | Anticancer, Anti-inflammatory |
| 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | 256.22 g/mol | Antimicrobial, Anticancer |
| 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 352.74 g/mol | Anticancer |
Case Study 1: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, treatment with (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM . The compound also enhanced caspase activity significantly at higher concentrations.
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of pyrazole derivatives, demonstrating that compounds similar to (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methyl acetate exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
